![molecular formula C18H15N3O4S B2664689 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886914-19-8](/img/structure/B2664689.png)
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Beschreibung
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge. The 3-(methylsulfanyl)phenyl substituent on the oxadiazole ring introduces a sulfur-containing group, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Eigenschaften
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-13-4-2-3-12(9-13)17-20-21-18(25-17)19-16(22)11-5-6-14-15(10-11)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQITDFYMRHWFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride in the presence of a base to yield the desired oxadiazole derivative . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes in bacteria and cancer cells . Additionally, it can interact with cell membranes, altering their permeability and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Table 1. Structural and Functional Comparison of Related Compounds
Key Observations:
- Core Heterocycles: The 1,3,4-oxadiazole in the target compound contrasts with pyridine (CS-0309467) and isoxazole (898496-61-2) cores in analogs.
- Substituent Effects: The 3-(methylsulfanyl)phenyl group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to the dimethylaminomethylphenyl group in CS-0309467, which introduces polarity (logP ~2.8 estimated) .
- Benzodioxine Linkage : All compounds share the benzodioxine moiety, suggesting a common pharmacophore for aromatic interactions.
Research Findings and Functional Implications
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Oxadiazoles are resistant to oxidative metabolism, whereas isoxazole derivatives (e.g., 898496-61-2) with diazenyl groups may undergo reductive cleavage, limiting in vivo utility .
Biologische Aktivität
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound notable for its diverse structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key functional groups:
- Oxadiazole Ring : Known for various biological activities including antibacterial and anticancer properties.
- Methylsulfanyl Group : Influences lipophilicity and biological interactions.
- Carboxamide Group : Facilitates hydrogen bonding and interactions with enzymes or receptors.
These structural elements contribute to the compound's potential in therapeutic applications.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. In vitro studies have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism of action may involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it may interact with carboxylesterases like Notum, which negatively regulate the Wnt signaling pathway. This interaction suggests a role in cancer treatment by restoring Wnt signaling in affected tissues .
Antimicrobial Activity
The oxadiazole ring's presence suggests potential antibacterial and antifungal properties. Compounds containing this moiety have been explored for their ability to inhibit bacterial growth and fungal infections. Further studies are needed to confirm the specific antimicrobial efficacy of this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Protein-Ligand Interactions : The functional groups facilitate binding to various proteins and receptors.
- Hydrogen Bonding : The carboxamide group allows for strong interactions with biological targets.
- Redox Reactions : The presence of electron-withdrawing groups may enhance interactions with reactive oxygen species (ROS), influencing cellular responses.
In Vitro Studies
A study investigating the anticancer properties of oxadiazole derivatives found that modifications to the oxadiazole ring significantly influenced their cytotoxicity against cancer cell lines. The specific compound demonstrated IC50 values indicating potent anticancer effects.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds similar to this compound show good absorption and bioavailability. Further investigations are necessary to fully characterize its pharmacokinetic profile in vivo .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide | Similar oxadiazole and thiophene structures | Contains a methylsulfonyl group instead of methylsulfanyl |
5-Nitrothiophene-2-carboxylic acid | Contains a thiophene ring | Lacks the oxadiazole moiety |
1,3,4-Oxadiazole derivatives | Various substituents on oxadiazole ring | May not include thiophene or nitro groups |
This table illustrates how variations in functional groups affect the biological activity of similar compounds.
Q & A
Q. What are the optimized synthetic routes for N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides using POCl₃ or H₂SO₄ as dehydrating agents .
- Step 2 : Coupling the oxadiazole moiety to the 2,3-dihydro-1,4-benzodioxine-carboxamide group via nucleophilic substitution or amidation. Bases like triethylamine and solvents such as DMF are critical for high yields .
- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for key intermediates) minimize side products. Yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methylsulfanyl group (δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 438.12) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ indicate carboxamide C=O stretching .
Q. What preliminary biological screening data exist for this compound?
In vitro studies of structurally analogous 1,3,4-oxadiazoles show:
Biological Activity | Target | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
α-Glucosidase inhibition | Enzyme | 12.3 µM | |
Antimicrobial activity | S. aureus | MIC: 8 µg/mL | |
Anticancer potential | MCF-7 cells | 25 µM (48h) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation : Replace the 3-(methylsulfanyl)phenyl group with halogenated or methoxy-substituted aryl rings to modulate lipophilicity and target binding .
- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- Assay Selection : Use enzyme-specific assays (e.g., acetylcholinesterase for neurodegenerative applications) and cell-based models (e.g., cancer spheroids for 3D efficacy profiling) .
Q. What computational strategies are effective in predicting interaction mechanisms with biological targets?
- Molecular Docking : Employ AutoDock Vina to simulate binding to α-glucosidase (PDB: 2ZE0), focusing on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the benzodioxine moiety .
- Quantum Chemical Calculations : Assess charge distribution at the methylsulfanyl group to predict reactivity in enzymatic environments .
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Source Analysis : Compare synthetic routes—e.g., impurities from incomplete cyclization (detected via HPLC) may skew activity .
- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-Analysis : Aggregate data from analogs (e.g., thiadiazole derivatives) to identify trends in substituent effects .
Q. What experimental design principles apply to optimizing reaction conditions for scale-up?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) and identify interactions. For example, a 2³ factorial design can optimize POCl₃ concentration, reaction time, and temperature .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor cyclization in real time .
Methodological Considerations
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS over 24h .
- Plasma Stability Assays : Exposure to human plasma (37°C, 1h) followed by protein precipitation and quantification .
Q. What strategies enhance solubility for in vivo studies?
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Nanoformulation : Use lipid-based nanoparticles (e.g., liposomes) to encapsulate the compound, achieving >90% encapsulation efficiency .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.